4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine
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Overview
Description
4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine is a heterocyclic compound that contains an oxadiazole ring. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The general synthetic route includes:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole intermediate is then alkylated with morpholine under nucleophilic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent. It has been evaluated for its cytotoxicity against cancer cell lines.
Biological Studies: The compound’s biological activities, including antibacterial, antifungal, and antiviral properties, have been explored.
Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of other heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways that regulate cell growth and survival, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring but differ in the position of nitrogen atoms.
Uniqueness
4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C13H14N4O4 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
4-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine |
InChI |
InChI=1S/C13H14N4O4/c1-9-14-15-13(21-9)10-2-3-11(12(8-10)17(18)19)16-4-6-20-7-5-16/h2-3,8H,4-7H2,1H3 |
InChI Key |
LTXMSBGEUWOIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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